N-Boc-2-(6-amino-2-pyridinyl)morpholine
Description
Properties
IUPAC Name |
tert-butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-8-19-11(9-17)10-5-4-6-12(15)16-10/h4-6,11H,7-9H2,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMUPAKSWZFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This approach involves cyclization of amino alcohols or amino ethers under basic conditions, often starting from enantiomerically pure precursors such as amino alcohols derived from natural sources. The key advantage is the ability to introduce chirality and functional groups selectively.
Typical Procedure
- Enantiomerically pure amino alcohols are protected with Boc groups.
- The protected amino alcohols are reacted with suitable electrophiles (e.g., epoxides, halides) under basic conditions (e.g., NaH, NaOMe).
- Cyclization occurs via nucleophilic attack on activated intermediates, forming the morpholine ring.
Research Findings
- Sasaki et al. demonstrated the synthesis of chiral morpholine alcohols from serine derivatives, employing Boc-protection and subsequent cyclization via mesylation and base-induced ring closure.
- Breuning et al. developed a one-pot method for enantiomerically pure morpholines using epichlorohydrin derivatives, achieving yields of 55-77% with high stereoselectivity (>20:1 dr).
Data Table: Base-Mediated Cyclization
| Entry | Starting Material | Electrophile | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| 1 | Serinol derivative | Boc-epoxide | NaH, Boc2O | 50% | 50:50 racemic |
| 2 | Enantiomeric amino alcohol | Epoxide (e.g., epichlorohydrin) | NaOMe, Boc-protection | 55-77% | >20:1 dr |
Acid-Mediated Cyclization
Overview
This method utilizes acids to activate electrophilic centers such as epoxides or carbonyl groups, facilitating intramolecular cyclization. Enantiomerically pure compounds are often used to induce stereoselectivity.
Key Studies
- Albanese et al. reported high-yielding synthesis of enantiomerically pure 2,6-disubstituted morpholines via acid-catalyzed cyclization of epoxy alcohols, achieving yields up to 87%.
- Guarna et al. synthesized morpholine derivatives from amino acid derivatives, employing acid catalysis for ring closure, often starting from amino acids like threonine or serine.
Data Table: Acid-Mediated Cyclization
| Entry | Substrate | Acid Catalyst | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| 1 | Epoxy alcohol | CSA in CH2Cl2 | Room temp, 24h | 80-87% | High enantioselectivity |
| 2 | Amino acid derivative | H2SO4 | Reflux | 70-85% | Enantioselective |
Metal-Catalyzed Cyclization
Overview
Metal catalysis, especially palladium, has been employed to facilitate asymmetric cyclization via tandem allylic substitution or carboamination reactions. These methods often involve chiral ligands to induce stereoselectivity.
Notable Research
- Hayashi et al. developed a palladium-catalyzed asymmetric synthesis of morpholines using chiral phosphine ligands (e.g., (R)-BINAP), achieving enantiomeric excesses up to 94% and yields around 72%.
- Wolfe et al. demonstrated Pd-catalyzed carboamination of amino alcohol derivatives, producing cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr).
Data Table: Metal-Catalyzed Cyclization
| Entry | Substrate | Catalyst | Ligand | Conditions | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Amino alcohol derivative | Pd(OAc)2 | (R)-BINAP | Toluene, 105°C, 12-18h | 72% | 94% | Enantioselective |
| 2 | N-allyl amino alcohol | Pd2(dba)3 + Dppf | - | Reflux | 60-70% | 80-85% | Diastereoselective |
Mechanistic Insight
- The key intermediate is a palladium(aryl)(amido) complex formed via oxidative addition.
- Syn-aminopalladation via boat-like transition states leads to cis-products.
Formation via Carboxylic Acid Derivatives
Overview
This strategy involves converting amino alcohols or amino acids into lactams or lactoles, followed by reduction or cyclization to form morpholine rings with stereocontrol.
Significant Examples
- Tamagnan et al. synthesized (S)-2-(hydroxymethyl)morpholine from amino acids, achieving high enantiomeric purity through lactam cyclization.
- Berg et al. used lactam intermediates to synthesize enantiomerically pure morpholines, starting from amino acids with high stereoselectivity.
Data Table: Carboxylic Acid Derivative Route
| Entry | Starting Material | Key Step | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| 1 | (S)-3-Amino-1,2-propanediol | Cyclization to lactam | Basic, reflux | 70-85% | >99% ee |
| 2 | Amino acid derivative | Cyclization to lactam | Acidic, reflux | 65-80% | High enantioselectivity |
Summary of Research Findings
| Method | Advantages | Limitations | Typical Yield Range | Stereoselectivity | References |
|---|---|---|---|---|---|
| Base-mediated | Simple, versatile | Racemization risk | 50-77% | >20:1 dr | Sasaki et al., Breuning et al. |
| Acid-mediated | High yield, enantioselectivity | Sensitive to conditions | 70-87% | High | Albanese et al., Guarna et al. |
| Metal-catalyzed | High stereocontrol, broad scope | Catalyst cost, complexity | 60-94% | Up to 94% ee | Hayashi et al., Wolfe et al. |
| Carboxylic acid derivatives | High stereoselectivity, natural starting materials | Multi-step, limited scope | 65-85% | >99% ee | Tamagnan et al., Berg et al. |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Compounds
N-Boc-2-(6-amino-2-pyridinyl)morpholine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its morpholine structure allows for the formation of C–N bonds through palladium-catalyzed cross-coupling reactions, which are essential in creating complex organic molecules with biological activity. For instance, it has been utilized in the synthesis of inhibitors targeting various biological pathways, including those involved in cancer and neurodegenerative diseases .
1.2 Case Studies in Drug Development
Several case studies illustrate the compound's utility:
- Anticancer Agents : The compound has been incorporated into the synthesis of cyclin-dependent kinase inhibitors, which are crucial in cancer therapy. Specifically, derivatives of this compound have shown promise as selective inhibitors against CDK6, a target for breast cancer treatment .
- Neuroprotective Compounds : Research has indicated that derivatives of this compound can act as nicotinic acetylcholine receptor agonists, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer's disease .
2.1 Mechanism of Action
The biological activity of this compound derivatives often stems from their ability to interact with specific protein targets within cells. For example, compounds derived from this structure have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers . This inhibition disrupts cellular processes related to tumor growth and proliferation.
2.2 In Vitro and In Vivo Studies
Numerous studies have evaluated the efficacy and safety of this compound derivatives:
- In Vitro Studies : These have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of these compounds, showing promising results in reducing tumor size and improving survival rates in treated groups .
Summary Table
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Drug Synthesis | Building block for pharmaceutical compounds | CDK inhibitors for cancer treatment |
| Biological Activity | Inhibition of PRMT5; interaction with nicotinic receptors | Neuroprotective compounds |
| In Vitro Efficacy | Significant cytotoxic effects against cancer cell lines | IC50 values indicating potency |
| In Vivo Efficacy | Reduction in tumor size; improved survival rates | Animal model studies |
| Future Research | Structural optimization; exploration for other therapeutic areas | Potential applications in tuberculosis and metabolism |
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-aminopyridin-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
4-(6-Chloropyridin-2-yl)morpholine (CAS: Not specified, )
- Structure: Features a chloro substituent at the 6-position of the pyridine ring instead of an amino group.
- Molecular Formula : C₉H₁₁ClN₂O (Molar mass: 198.65 g/mol).
- Key Differences: The chloro group introduces electron-withdrawing effects, reducing nucleophilicity compared to the amino group in the target compound. This likely impacts reactivity in cross-coupling reactions or biological interactions .
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4, )
- Structure : Replaces the pyridine ring with a dichloropyrimidine ring.
- Applications : Widely used in agrochemicals and pharmaceuticals due to its pyrimidine core, which enhances binding to enzymes like kinases.
Boc-Protected Morpholine Derivatives
(S)-N-Boc-2-morpholinecarbaldehyde (CAS: 847805-31-6, )
- Structure : Contains a Boc-protected morpholine with a formyl group at the 2-position.
- Synthetic Utility: The aldehyde group enables further functionalization (e.g., reductive amination), contrasting with the amino-pyridinyl group in the target compound, which may participate in hydrogen bonding or metal coordination .
(R)-N-Boc-2-Hydroxymethylmorpholine (CAS: 135065-71-3, )
- Structure : Features a hydroxymethyl group instead of the pyridinyl substituent.
- Reactivity: The hydroxyl group allows for etherification or esterification, whereas the amino-pyridinyl group in the target compound offers nucleophilic or chelating properties .
Morpholine Derivatives with Antifungal Activity ()
- Compounds 3a–c : Morpholine derivatives with substituted benzene rings showed enhanced antifungal activity compared to flumorph and dimethomorph.
- However, the amino group’s polarity could alter membrane permeability compared to lipophilic methoxy groups .
Chemoinformatic Analysis
- Molecular Diversity: The amino-pyridinyl group introduces hydrogen-bond donors/acceptors, expanding the compound’s interaction profile compared to chloro- or hydroxymethyl-substituted morpholines () .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Key Substituent | Molar Mass (g/mol) | Notable Properties |
|---|---|---|---|---|
| N-Boc-2-(6-amino-2-pyridinyl)morpholine | C₁₄H₂₁N₃O₃ | 6-Amino-2-pyridinyl | 279.34 | High polarity, potential bioactivity |
| 4-(6-Chloropyridin-2-yl)morpholine | C₉H₁₁ClN₂O | 6-Chloro-2-pyridinyl | 198.65 | Electron-withdrawing, agrochemical use |
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | C₈H₁₀Cl₂N₂O | 4,6-Dichloropyrimidinyl | 233.09 | Kinase inhibition, π-stacking |
Biological Activity
N-Boc-2-(6-amino-2-pyridinyl)morpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Overview of the Compound
This compound is characterized by the presence of a morpholine ring and a pyridine derivative, which are known to contribute to various biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines during chemical reactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets, leading to various biological effects. Notably, it may inhibit enzyme activity or activate receptor-mediated signaling pathways, which are crucial in therapeutic contexts.
Anticancer Properties
Recent studies indicate that morpholine derivatives, including this compound, demonstrate significant anticancer activity. For instance, compounds with similar structures have shown efficacy against glioblastoma cells and other cancer types . In particular, derivatives exhibiting the morpholine moiety have been linked to inhibition of key enzymes involved in cancer progression.
Neuropharmacological Effects
The compound's potential in neuropharmacology has also been explored. Morpholine derivatives have been implicated in modulating receptors associated with mood disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research highlights their ability to cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies .
Case Studies
- Inhibition of BACE-1 : A study demonstrated that morpholine-containing compounds could effectively inhibit BACE-1, an enzyme linked to Alzheimer's disease. The binding interactions were characterized using molecular docking studies, revealing critical contacts between the morpholine ring and the enzyme's active site .
- Cytotoxicity Against Cancer Cells : In vitro studies on related compounds showed that they induced cytotoxic effects on various cancer cell lines, including those derived from glioblastoma. The mechanism involved apoptosis induction and cell cycle arrest .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Boc-2-(6-amino-2-pyridinyl)morpholine, and what key reaction conditions are required to preserve stereochemical integrity?
- Methodological Answer : Synthesis typically involves lithiation of N-Boc-protected heterocycles at low temperatures (−80°C to −60°C) in ether-based solvents, followed by alkylation or acylation. For example, enantiomerically enriched intermediates can be alkylated without significant loss of stereochemical purity by maintaining strict temperature control and inert atmospheres (e.g., nitrogen protection) . HPLC and chiral column chromatography are critical for verifying enantiopurity post-synthesis .
Q. Which analytical techniques are most effective for assessing the enantiomeric purity of this compound, and what are their methodological considerations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Lux Cellulose-2, Chiralcel OJ) is the gold standard. Nuclear magnetic resonance (NMR) spectroscopy can also detect diastereomeric splitting in chiral derivatives. For example, enantiomeric excess (e.e.) values >98% were confirmed using these methods in studies of structurally similar N-Boc compounds .
Q. How can researchers determine the molecular conformation and planarity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise structural data, including deviations from planarity and hydrogen-bonding patterns. For instance, studies on pyridylformamide analogs revealed planarity with deviations <0.05 Å and intermolecular N–H⋯O interactions stabilizing dimers .
Advanced Research Questions
Q. How do solvent and ligand choices influence the enantiomerization kinetics of this compound derivatives?
- Methodological Answer : Solvent polarity and coordinating ligands significantly impact enantiomerization barriers. For example, N-Boc-2-lithio-pyrrolidines exhibit higher configurational stability in diethyl ether than in THF due to reduced solvation of the lithium ion. Non-coordinating ligands like (−)-sparteine can further stabilize intermediates, with enantiomerization activation enthalpies (ΔH‡) and entropies (ΔS‡) measured via variable-temperature NMR .
Q. In cases of conflicting enantiomerization rates reported across studies, what experimental variables should be scrutinized?
- Methodological Answer : Discrepancies often arise from differences in (1) temperature calibration (e.g., −80°C vs. −60°C), (2) solvent purity (e.g., trace water accelerating racemization), or (3) electrophile addition rates. Reproducing studies under rigorously controlled conditions (e.g., anhydrous solvents, cryogenic setups) is essential .
Q. What strategies mitigate configurational instability during alkylation/acylation of this compound intermediates?
- Methodological Answer : Low-temperature lithiation (−80°C), rapid quenching of intermediates, and sterically hindered electrophiles reduce racemization. For example, transmetallation with zinc or magnesium before electrophilic trapping preserved >99% e.e. in analogous N-Boc-piperidine systems .
Q. How can thermodynamic parameters (ΔH‡, ΔS‡) for enantiomerization guide reaction design?
- Methodological Answer : Activation parameters derived from Eyring plots inform optimal temperatures and solvent systems. A negative ΔS‡ value (e.g., −15 J/mol·K) suggests a highly ordered transition state, favoring slower enantiomerization in viscous solvents like toluene .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
